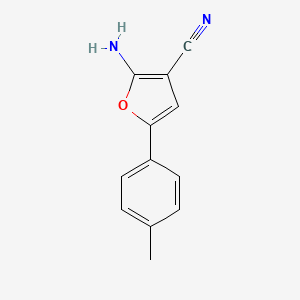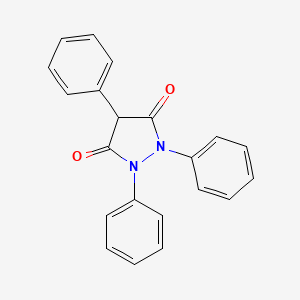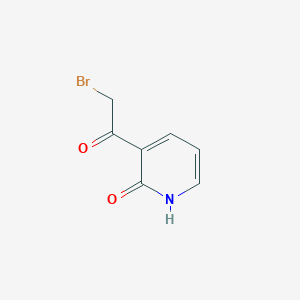
2(1H)-Pyridone, 3-(bromoacetyl)-
Overview
Description
“2(1H)-Pyridone, 3-(bromoacetyl)-” is a chemical compound that is part of the coumarin family . Coumarins are a large group of naturally occurring compounds synthesized by numerous plant species as well as by some bacteria and fungi . They are seen to be the pivotal components of many natural products, pharmaceuticals, and synthetic dyes .
Synthesis Analysis
The synthesis of “2(1H)-Pyridone, 3-(bromoacetyl)-” involves the use of 3-bromoacetylcoumarin as the key starting material . This compound is used to synthesize various heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, and thiadiazins .Molecular Structure Analysis
The molecular structure of “2(1H)-Pyridone, 3-(bromoacetyl)-” is part of the coumarin family, which belongs to the family of benzopyrones . The structure is extremely variable due to various types of substitutions in its basic structure, which could influence its biological activity .Chemical Reactions Analysis
The chemical reactions of “2(1H)-Pyridone, 3-(bromoacetyl)-” involve its use as a versatile building block in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds . It serves as an attractive starting point towards a wide scale of five and six-membered heterocyclic systems .Scientific Research Applications
Synthesis and Medicinal Chemistry
- The synthesis of novel derivatives of 2(1H)-Pyridone is a focal point in medicinal chemistry due to its significance in developing therapeutic agents. For instance, derivatives of 2(1H)-Pyridone have been synthesized with promising anti-inflammatory and analgesic activities in experimental animals. These compounds are incorporated into diverse N and O heterocyclic moieties to evaluate their pharmacological properties (Mohamed et al., 2009).
Antimicrobial Activities
- Several studies have focused on synthesizing new heterocyclic compounds incorporating a 2-pyridone scaffold to serve as antimicrobial agents. For example, derivatives obtained via reaction with different reagents showed promising results against common Gram-negative and Gram-positive bacteria and fungi, highlighting their potential in antimicrobial therapy (Darwish et al., 2014).
Pharmacological Activities
- The pharmacological exploration of 2(1H)-Pyridone derivatives extends to their anti-inflammatory, antipyretic, and ulcerogenic activities. Novel classes of these molecules have been synthesized and examined in-vitro and in-vivo, displaying significant results that pave the way for future drug development (Fayed et al., 2021).
Antifibrotic and Antioxidant Activities
- The investigation into antifibrotic agents has led to the synthesis of 2(1H)-Pyridone derivatives with notable activity. These compounds offer a foundation for developing novel agents to treat fibrosis, showcasing improved efficacy and potency compared to existing treatments (Wu et al., 2012). Additionally, some derivatives have been evaluated for their antioxidant activities, further indicating the versatility of the 2(1H)-Pyridone scaffold in drug discovery (Sayed et al., 2010).
Safety And Hazards
Future Directions
The future directions for “2(1H)-Pyridone, 3-(bromoacetyl)-” could involve further exploration of its synthesis, chemistry, and applications. There is potential for its use in the synthesis of various bioactive heterocyclic scaffolds, making it an important component in drug discovery . Additionally, its use in the detection of different bioactive elements and various environmental pollutants could be further explored .
properties
IUPAC Name |
3-(2-bromoacetyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-4-6(10)5-2-1-3-9-7(5)11/h1-3H,4H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAKHIPOICBEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20664406 | |
| Record name | 3-(Bromoacetyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Pyridone, 3-(bromoacetyl)- | |
CAS RN |
27038-46-6 | |
| Record name | 3-(Bromoacetyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20664406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzamide, N-[4-(4-methoxyphenyl)-2-thiazolyl]-](/img/structure/B3050482.png)
![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde](/img/structure/B3050483.png)
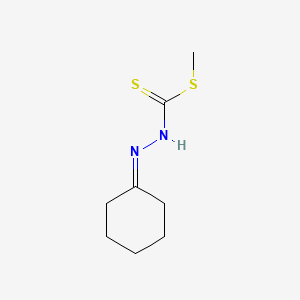
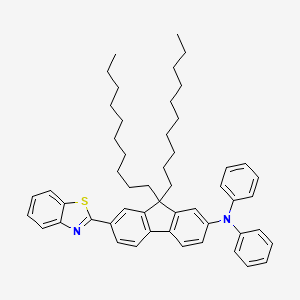
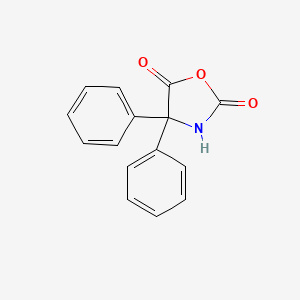
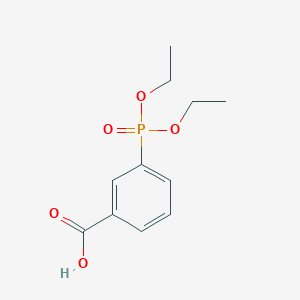
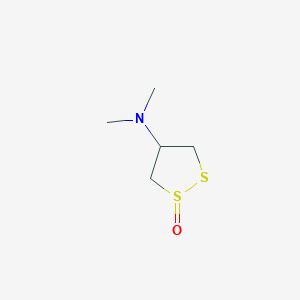
![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)
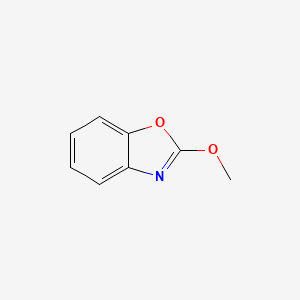
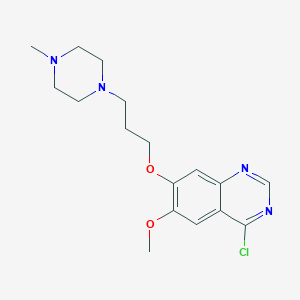
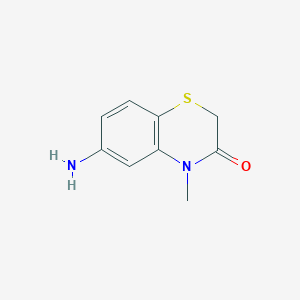
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)
